

"activity comparison of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid analogs"

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Compound of Interest

Compound Name: 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

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A comparative analysis of the biological activity of **2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid** analogs reveals a landscape of diverse therapeutic potential, with a notable emphasis on antimicrobial applications. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) governing these compounds.

Antimicrobial Activity of Cyclopropane Carboxamide Analogs

A significant study in the field involved the design and synthesis of fifty-three amide derivatives of cyclopropane-1-carboxylic acid, which were subsequently evaluated for their in vitro antibacterial and antifungal activities. The core structure was modified by introducing various aryl and amide groups to explore the impact of these substitutions on antimicrobial efficacy.

Data Summary

The antimicrobial activities of the synthesized compounds were quantified by determining their minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC₈₀). The results against *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans* are summarized below.

Table 1: In Vitro Antimicrobial Activity (MIC₈₀, $\mu\text{g/mL}$) of Selected 2-Aryl-N-aryl/heteroaryl-cyclopropane-1-carboxamide Analogs[1][2][3]

Compound ID	2-Aryl Substituent	N-Substituent	S. aureus	E. coli	C. albicans
F5	2-Bromophenyl	p-Tolyl	64	>128	>128
F7	2-Bromophenyl	2,4-Difluorophenyl	128	>128	64
F8	2-Bromophenyl	4-Trifluoromethylphenyl	>128	>128	16
F9	2-Bromophenyl	Thiazol-2-yl	64	>128	32
F24	4-Chlorophenyl	4-Trifluoromethylphenyl	>128	>128	16
F29	4-Chlorophenyl	2,4-Difluorophenyl	64	>128	64
F30	4-Chlorophenyl	2-Thienyl	128	64	>128
F36	4-Fluorophenyl	4-Trifluoromethylphenyl	128	>128	32
F42	4-Methylphenyl	4-Trifluoromethylphenyl	>128	>128	16
F49	4-Methoxyphenyl	2,4-Difluorophenyl	128	>128	64
F51	4-Methoxyphenyl	4-Trifluoromethylphenyl	128	>128	32

	yl	ylphenyl				
	4-					
F53	Methoxyphenyl	2-Thienyl	64	64	>128	
	yl					
Ciprofloxacin	-	-	1	0.5	-	
Fluconazole	-	-	-	-	-	0.5

Note: A lower MIC₈₀ value indicates higher antimicrobial activity.

From the data, it is evident that certain structural modifications significantly enhance antifungal activity against *C. albicans*. Specifically, the presence of a 4-trifluoromethylphenyl group on the amide nitrogen (compounds F8, F24, and F42) consistently resulted in potent antifungal activity (MIC₈₀ = 16 µg/mL).[1][2][3] In contrast, the antibacterial activity against *S. aureus* and *E. coli* was generally moderate to weak for most of the tested analogs.

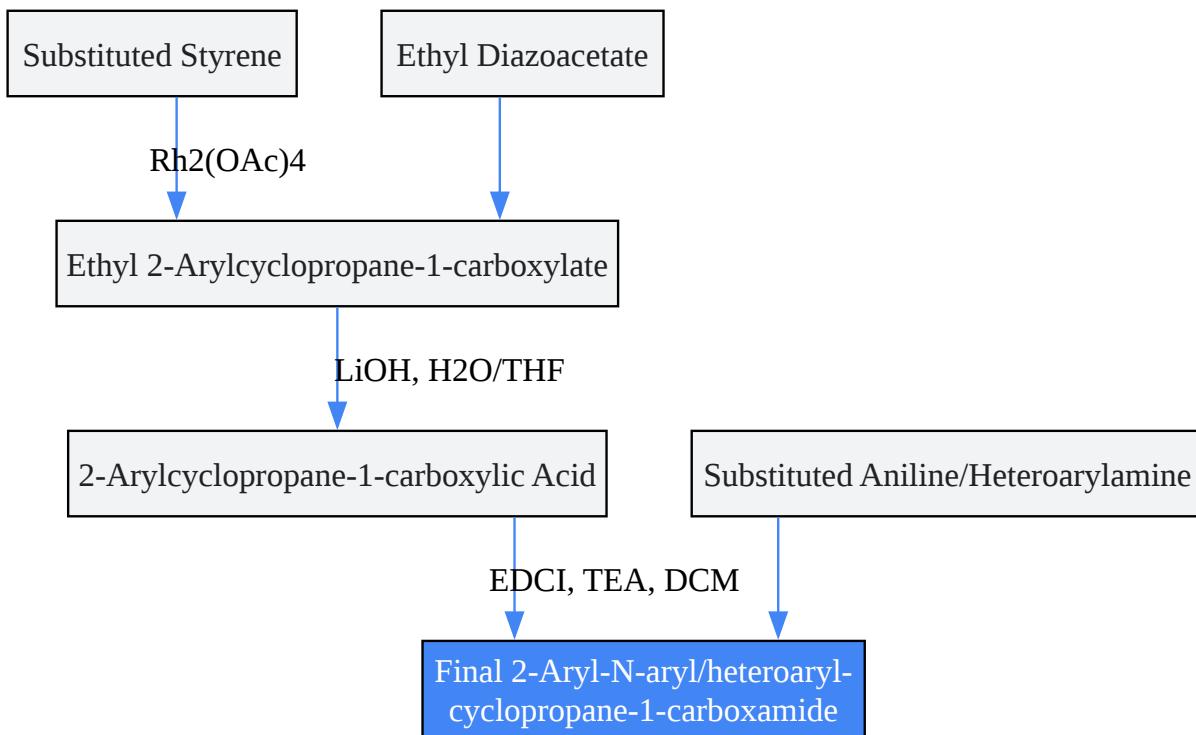
Experimental Protocols

General Synthesis of 2-Aryl-N-aryl/heteroaryl-cyclopropane-1-carboxamides

The synthesis of the cyclopropane carboxamide analogs involved a multi-step process:

- Synthesis of 2-Arylcyclopropane-1-carboxylic acid: This key intermediate was prepared via the reaction of an appropriate styrene with ethyl diazoacetate to form the ethyl ester of the cyclopropanecarboxylic acid, followed by hydrolysis to the carboxylic acid.
- Amide Coupling: The 2-arylcyclopropane-1-carboxylic acid was then coupled with a variety of substituted anilines or heteroaryl amines. This was achieved using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like triethylamine (TEA) in a suitable solvent like dichloromethane (DCM). The reaction mixture was typically stirred at room temperature for several hours to yield the final amide product.[1][3]

Diagram of the General Synthetic Workflow

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Caption: General synthetic route for the preparation of cyclopropane carboxamide analogs.

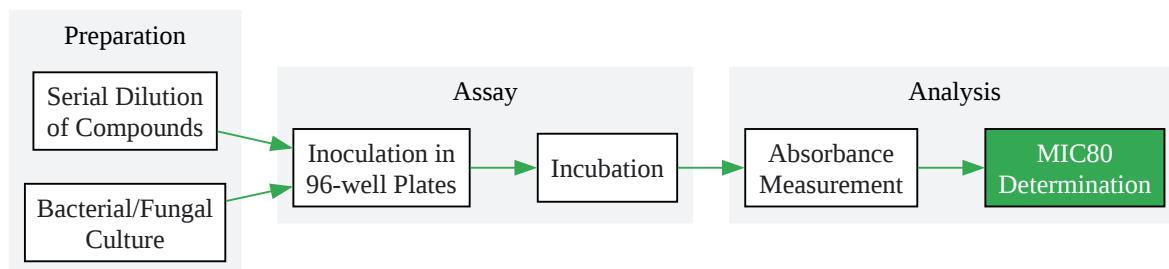
In Vitro Antimicrobial Activity Assay

The in vitro antibacterial and antifungal activities of the synthesized compounds were determined using a microdilution method to find the MIC₈₀ value.

- Preparation of Microbial Suspensions: Bacterial strains (*S. aureus* and *E. coli*) were cultured in Mueller-Hinton broth, and the fungal strain (*C. albicans*) was cultured in Sabouraud dextrose broth. The overnight cultures were diluted to a standardized concentration.
- Serial Dilution of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the appropriate culture medium in 96-well microtiter plates.
- Inoculation and Incubation: The microbial suspensions were added to each well. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.

- Determination of MIC₈₀: The absorbance at 600 nm was measured using a microplate reader. The MIC₈₀ was defined as the lowest concentration of the compound that inhibited at least 80% of the microbial growth compared to the control (no compound). Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[1][2][3]

Diagram of the Antimicrobial Assay Workflow



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Caption: Workflow for the *in vitro* antimicrobial activity assay.

Structure-Activity Relationship Insights

The analysis of the antimicrobial data provides several key insights into the structure-activity relationships of these cyclopropane carboxamide analogs:

- **Antifungal Activity:** The most significant finding is the potent antifungal activity of analogs bearing a 4-trifluoromethylphenyl group on the amide nitrogen.[1][2][3] This suggests that a strong electron-withdrawing group at the para position of the N-phenyl ring is crucial for activity against *C. albicans*. Molecular docking studies from the source paper suggest that these compounds have a good affinity for the potential antifungal drug target CYP51 protein. [1][2]
- **Antibacterial Activity:** The antibacterial activity was less pronounced. Some moderate activity against *S. aureus* was observed with various substituents. For *E. coli*, only a few compounds

with specific heterocyclic (2-thienyl) or halogenated phenyl groups showed weak to moderate activity.

- **Influence of the 2-Aryl Substituent:** The nature of the substituent on the 2-aryl ring of the cyclopropane core also influences activity, although less dramatically than the N-substituent for antifungal action. Halogen substitutions (bromo, chloro, fluoro) at this position were common among the more active compounds.

In conclusion, this comparative guide highlights that specific amide derivatives of 2-aryl(cyclopropane-1-carboxylic acid, particularly those with a 4-trifluoromethylphenylamide moiety, are promising leads for the development of new antifungal agents. Further optimization of the 2-aryl substituent could lead to analogs with improved potency and a broader spectrum of antimicrobial activity.

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References

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